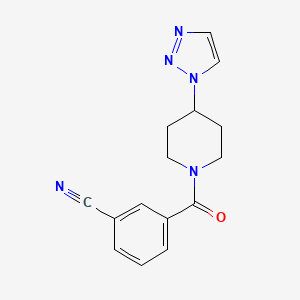

3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

3-[4-(triazol-1-yl)piperidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c16-11-12-2-1-3-13(10-12)15(21)19-7-4-14(5-8-19)20-9-6-17-18-20/h1-3,6,9-10,14H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISHJFXWOLEXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

This reaction is highly efficient and regioselective, producing 1,2,3-triazoles with high yields . The general synthetic route involves the following steps:

- Preparation of the azide precursor.

- Preparation of the alkyne precursor.

- Copper-catalyzed cycloaddition to form the 1,2,3-triazole ring.

- Coupling of the triazole with piperidine and benzonitrile groups under appropriate conditions .

Analyse Chemischer Reaktionen

3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The triazole ring is known for its significant role in various pharmacological applications. Compounds containing triazole moieties have been reported to exhibit a range of biological activities:

- Antimicrobial Activity : Research indicates that triazole derivatives possess antibacterial and antifungal properties. Studies have shown that compounds similar to 3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria .

- Anticancer Activity : Triazole derivatives are also explored for their anticancer potential. The incorporation of piperidine and triazole rings has been associated with cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells through various mechanisms .

Mechanistic Insights

Understanding the mechanism of action of triazole derivatives is crucial for their development as therapeutic agents. The compound under discussion may interact with specific biological targets, influencing pathways related to cell proliferation and survival:

- Target Interaction : Molecular docking studies suggest that the piperidine group can serve as a site for further derivatization, enhancing binding affinity to target proteins involved in disease processes . The presence of the triazole ring contributes to the stability and interaction profile of the compound.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been achieved through various methodologies that emphasize efficiency and yield:

- Synthetic Pathways : A common approach involves the reaction between piperidine derivatives and azides to form triazoles via click chemistry. This method is favored for its simplicity and high yield .

- Structure-Activity Relationship : Investigating the SAR has revealed that modifications on the piperidine or benzonitrile moieties can significantly alter biological activity. For example, substituents on the benzene ring influence antimicrobial potency and selectivity .

Case Studies and Research Findings

Several studies have documented the applications of triazole-containing compounds similar to this compound:

Wirkmechanismus

The mechanism of action of 3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is crucial in its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects : The phenyl group in 4-[(4-phenyl-triazolyl)methyl]benzonitrile increases hydrophobicity (logP = 2.5), correlating with antifungal activity . Conversely, the pyridinyl group in 5-(4-pyridinyl-triazolyl)benzonitrile enhances hydrogen-bonding capacity, critical for xanthine oxidase inhibition .

Bioactivity Trends : The oxadiazole-containing S454-0371 exhibits higher molecular weight and logP, suggesting optimized pharmacokinetics for central nervous system targets .

Functional and Mechanistic Comparisons

- Antifungal Activity : Analogous compounds like 4-((4-(hydroxymethyl)-1H-triazol-1-yl)methyl)benzonitrile derivatives demonstrate moderate antifungal efficacy against Candida albicans (MIC = 16–32 μg/mL), attributed to triazole-mediated disruption of fungal membrane ergosterol synthesis .

- Enzyme Inhibition: The pyridinyl-triazole-benonitrile hybrid (IC₅₀ = 0.12 μM) outperforms allopurinol (IC₅₀ = 2.3 μM) in xanthine oxidase inhibition due to its dual interaction with the enzyme’s molybdenum center and substrate-binding pocket .

- Synthetic Flexibility : Click chemistry enables rapid diversification of the triazole moiety, as seen in S727-1678, where a benzyloxy group enhances solubility without compromising stability .

Biologische Aktivität

The compound 3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a triazole ring , a piperidine moiety , and a benzonitrile group , which contribute to its unique pharmacological properties. The triazole ring is known for enhancing interactions with biological targets, making it a significant component in drug design.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit diverse biological activities, including:

- Antimicrobial Activity : Triazole derivatives have shown effectiveness against various pathogens.

- Anticancer Properties : Some studies suggest that compounds similar to this compound can inhibit cancer cell proliferation.

- Enzyme Inhibition : These compounds may act as inhibitors for specific enzymes involved in disease pathways.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules through:

- Hydrogen Bonding : The triazole group can form hydrogen bonds with target proteins.

- Hydrophobic Interactions : The piperidine and benzonitrile groups contribute to hydrophobic interactions, enhancing binding affinity.

Antimicrobial Activity

A study investigated the antimicrobial properties of triazole-containing compounds. It was found that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against Candida auris, suggesting strong antifungal activity .

Anticancer Activity

In another research effort, triazole derivatives were tested against various cancer cell lines. The results indicated that certain modifications to the triazole ring significantly enhanced cytotoxicity. For instance, compounds with specific substituents showed IC50 values lower than those of established anticancer agents like doxorubicin .

Comparative Analysis of Similar Compounds

A comparative analysis highlights the structural features and biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methyltriazole | Methyl group on triazole | Antimicrobial |

| N-cyclohexylpiperidine derivatives | Piperidine core without triazole | Varying receptor affinities |

| 5-Aryltetrazoles | Substituted tetrazole ring | Inhibition of kinases |

The unique combination of the piperidine and triazole moieties in this compound enhances its binding properties compared to other compounds lacking such diversity .

Q & A

Q. What synthetic strategies are effective for constructing the triazole-piperidine-benzonitrile scaffold?

The compound can be synthesized via a multi-step approach:

- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to form the 1,2,3-triazole ring. This regiospecific reaction typically employs CuSO₄ and sodium ascorbate in a THF/water solvent system at 50–80°C .

- Suzuki-Miyaura Coupling : For introducing aromatic substituents, a palladium-catalyzed cross-coupling (e.g., PdCl₂(dppf)) with boronic acids in dioxane/water at 80°C under inert atmosphere is effective .

- Amide Bond Formation : Piperidine-carbonyl linkages can be formed using coupling agents (e.g., EDCI/HOBt) or active esters under mild conditions .

Q. How should reaction conditions be optimized to minimize side products during synthesis?

Key parameters include:

- Catalyst Loading : For CuAAC, 0.2–0.3 equivalents of CuSO₄ with excess sodium ascorbate (1–3 equiv) improves yield while reducing copper residues .

- Solvent Ratios : A 1:1 THF/water mixture balances solubility and reaction efficiency for triazole formation .

- Temperature Control : Maintaining 50–80°C prevents decomposition of heat-sensitive intermediates (e.g., boronic acids in Suzuki reactions) .

- Purification : Use preparative TLC or flash chromatography (e.g., ethyl acetate/hexane gradients) to isolate products .

Q. What analytical techniques are critical for structural confirmation?

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry using SHELXL for refinement .

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substitution patterns, with characteristic shifts for benzonitrile (~110–120 ppm for C≡N) and triazole protons (8.5–9.5 ppm) .

- HRMS : Validate molecular ion peaks (e.g., m/z 236.0805 for triazole-pyrazole hybrids) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking Studies : Screen derivatives against target proteins (e.g., xanthine oxidase) to predict binding affinities. For example, benzonitrile-triazole analogs show IC₅₀ values of 6.7–8.1 µM via hydrophobic interactions and hydrogen bonding .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzonitrile ring) with inhibitory potency to prioritize synthetic targets .

Q. What strategies resolve contradictions in biological assay data for structurally similar analogs?

- Metabolic Stability Testing : Compare half-life (t₁/₂) in liver microsomes to rule out off-target effects. For instance, piperidine modifications can alter CYP450 interactions .

- Selectivity Profiling : Use kinase panels or proteome-wide screens to identify non-specific binding. Triazole-containing compounds may exhibit off-target activity at adenosine receptors .

- Crystallographic Overlays : Align X-ray structures of analogs with target proteins to identify steric clashes or suboptimal binding poses .

Q. How can regioselectivity challenges in triazole formation be addressed?

- Ligand Screening : Test copper ligands (e.g., TBTA) to favor 1,4-triazole regioisomers over 1,5-products .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 16 hours) while maintaining >95% regioselectivity .

- Azide Substitution : Bulky azides (e.g., aryl azides) bias cycloaddition toward 1,4-products due to steric effects .

Q. What methodologies elucidate the compound’s mechanism of action in cellular models?

- CRISPR-Cas9 Knockout : Silence putative targets (e.g., kinases) to assess rescue of phenotypic effects .

- Thermal Shift Assays : Monitor protein melting temperature (ΔTm) shifts to confirm direct binding .

- Metabolomics : Track changes in ATP/NADH levels to infer metabolic pathway modulation .

Methodological Notes

- Contradictory Data : If biological activity varies between batches, validate purity via HPLC (>95%) and confirm stereochemistry with chiral columns .

- Scale-Up Challenges : Replace dioxane with safer solvents (e.g., cyclopentyl methyl ether) for large-scale Suzuki reactions without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.